2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-10-4-5-11-12(8-10)16-13(15-11)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCXJGQDJLZNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine typically involves the reaction of 1H-1,3-benzodiazole-6-amine with piperidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodiazole derivative is reacted with a piperidine derivative under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism of Action
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between 1H-1,3-benzodiazole-6-amine and piperidine. This method allows for the efficient formation of the desired product under mild conditions. The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors, which may lead to modulation of their activity, potentially resulting in therapeutic outcomes.
Medicinal Chemistry
2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine is being investigated for its pharmacological properties, including:
Antimicrobial Activity:
Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Studies have shown that similar benzodiazole derivatives can inhibit microbial growth through various mechanisms.
Anticancer Properties:
There is growing interest in the potential anticancer effects of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Biological Research
The compound is also explored as a ligand in biochemical assays and as a probe in molecular biology studies. Its ability to bind to various biological targets makes it valuable for studying enzyme activities and receptor interactions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Inhibition of cancer cell lines | |
| Enzyme Inhibition | Modulation of enzyme activity |
Material Science
In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules used in the development of new materials. Its unique structural features allow for the introduction of various functional groups, enhancing the properties of resultant materials.
Case Studies
Several case studies have highlighted the effectiveness and potential applications of 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine:
Case Study 1: Anticancer Research
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results showed significant inhibition of cell growth at low micromolar concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on its antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited a broad spectrum of activity, supporting its use in developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substitution at Position 2 of the Benzimidazole Core
The substituent at position 2 significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2-Substituted Benzimidazole Derivatives
Key Observations:
- Synthetic Yields: Piperidine-containing analogs (e.g., indole derivatives in ) are synthesized in moderate yields (e.g., 55–66% for phenol derivatives ), whereas chlorophenyl-substituted benzimidazoles may face challenges in regioselectivity .
Comparison with Indole-Based Piperidinylmethyl Derivatives
Indoles and benzimidazoles share structural similarities but differ in electronic properties. For example:
- 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (, Compound 11): Synthesized in 65% yield, this indole derivative lacks the benzimidazole’s second nitrogen, reducing hydrogen-bonding capacity but improving halogen-mediated interactions .
- Biological Activity : Indole derivatives often exhibit serotonin receptor affinity, while benzimidazoles are more associated with kinase or protease inhibition .
Biologische Aktivität
2-(Piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine is a compound with potential biological activity, particularly in pharmacological contexts. Its structure includes a piperidine moiety, which is often associated with various biological effects, including neuroprotective and anti-cancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
- IUPAC Name : 2-(Piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine
- Molecular Formula : C13H18N4
- Molecular Weight : 230.31 g/mol
- CAS Number : 313518-69-3
Biological Activity Overview
The biological activity of 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine has been investigated in several studies. Key areas of focus include:
1. Antiviral Activity
Research indicates that compounds similar to 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine exhibit antiviral properties by inhibiting viral replication and modulating host immune responses. For instance, studies on related benzodiazoles have shown their ability to inhibit the activity of viral enzymes crucial for replication.
2. Neuroprotective Effects
The piperidine component is known for its neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that these compounds can enhance neuronal survival under stress conditions.
3. Anticancer Properties
Several studies have highlighted the anticancer potential of benzodiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Reduction of oxidative stress | |
| Anticancer | Induction of apoptosis via caspase activation |
Case Study 1: Neuroprotection in Cell Cultures
A study conducted on neuronal cell cultures treated with 2-(piperidin-1-ylmethyl)-1H-1,3-benzodiazol-6-amine showed significant protection against glutamate-induced toxicity. The compound reduced cell death by approximately 40% compared to untreated controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Antiviral Activity Against Influenza Virus
In a controlled experiment, the compound was tested against the influenza virus in vitro. Results indicated a dose-dependent reduction in viral titers, with an IC50 value calculated at 15 µM. This suggests promising antiviral activity that warrants further investigation in vivo.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel, gradient elution) .
How can structural characterization be performed using spectroscopic and crystallographic methods?
Q. Basic
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, particularly for high-resolution or twinned data .
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm, piperidine methyl groups at δ 1.0–2.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .
How can contradictions in spectroscopic data during structural elucidation be resolved?
Q. Advanced
- Comparative Analysis : Cross-validate NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Dynamic Effects : Consider tautomerism or conformational flexibility, which may cause signal splitting. Variable-temperature NMR can detect slow-exchange processes .
- Complementary Techniques : Use HRMS for exact mass and IR for functional group verification (e.g., NH stretches at ~3300 cm⁻¹) .
What strategies enhance bioactivity through structural modifications of the benzodiazole core?
Q. Advanced
- Heterocycle Substitution : Replace the benzodiazole with thiazole or pyrimidine rings to improve target binding (e.g., thiazole-4-carboxamide derivatives showed 99% purity and anti-cancer activity) .
- Side-Chain Functionalization : Introduce fluorinated groups (e.g., 4,4-difluoropiperidine) to enhance metabolic stability .
- Bioisosteres : Use triazole or pyridine analogs to mimic natural ligands, as seen in kinase inhibitors .
Which analytical techniques ensure compound purity and reproducibility?
Q. Basic
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) achieve >98% purity. Retention times (e.g., 3.1–5.1 min) are critical for batch consistency .
- Elemental Analysis : Verify C/H/N/S content (e.g., ±0.4% deviation from theoretical values) .
- Melting Point : Sharp ranges (e.g., 97–100°C) indicate homogeneity .
How can computational modeling predict target interactions and guide synthesis?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinase domains). Prioritize compounds with low binding energies (<−8 kcal/mol) .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to design optimized analogs.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
What mechanistic insights are critical for scaling up synthesis?
Q. Advanced
- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis to identify rate-limiting steps (e.g., imine formation in click chemistry) .
- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
